molecular formula C15H20ClN3O2 B2727082 (2S)-2-amino-3-(1H-indol-3-yl)-1-(morpholin-4-yl)propan-1-one hydrochloride CAS No. 200865-38-9

(2S)-2-amino-3-(1H-indol-3-yl)-1-(morpholin-4-yl)propan-1-one hydrochloride

Cat. No.: B2727082
CAS No.: 200865-38-9
M. Wt: 309.79
InChI Key: RKMVAZIHPXLYJN-ZOWNYOTGSA-N
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Description

(2S)-2-amino-3-(1H-indol-3-yl)-1-(morpholin-4-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C15H20ClN3O2 and its molecular weight is 309.79. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound (2S)-2-amino-3-(1H-indol-3-yl)-1-(morpholin-4-yl)propan-1-one hydrochloride is a valuable intermediate in the synthesis of biologically active heterocyclic compounds. Its structure, characterized by the presence of an indolyl and a morpholinyl group, makes it a precursor for various chemical transformations aiming at developing new pharmaceuticals and materials with specified properties.

For instance, research into the synthesis of tertiary amines, such as 1,3-di-morpholin-4-yl-propan-2-ol and its derivatives, explores their potential as inhibitors for carbon steel corrosion, highlighting the protective layer bonding to the metal surface, thereby retarding anodic dissolution (Gao, Liang, & Wang, 2007). This illustrates the compound's utility in materials science, particularly in corrosion science.

Additionally, the compound's role in facilitating the synthesis of morpholine derivatives, as explored in the study of sulfinamides as effective amine protecting groups, underscores its significance in organic synthesis. This methodology demonstrates the conversion of amino alcohols into morpholines, showcasing the compound's versatility in synthesizing antidepressant drugs like (S,S)-reboxetine (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).

Biological Applications

Beyond its chemical applications, the compound is instrumental in the creation of novel bioactive molecules. Studies have synthesized derivatives showing pronounced anticonvulsive and cholinolytic activities, absent antibacterial activity, indicating its potential in developing new therapeutics for neurological conditions (Papoyan et al., 2011).

Moreover, the exploration of tertiary aminoalkanol hydrochlorides, including variants of the base compound, for antitumor activity further exemplifies its importance in medicinal chemistry. Such studies aim at identifying biologically active compounds among new series of tertiary aminoalkanols, highlighting the compound's versatility in contributing to cancer research (Isakhanyan et al., 2016).

Electrochemical and DNA Interaction Studies

The interaction of Mannich base derivatives containing the compound with DNA has been investigated using electrochemical methods. This research offers insights into the potential therapeutic applications of such compounds by understanding their interaction mechanisms with genetic material (Istanbullu et al., 2017).

Properties

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)-1-morpholin-4-ylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2.ClH/c16-13(15(19)18-5-7-20-8-6-18)9-11-10-17-14-4-2-1-3-12(11)14;/h1-4,10,13,17H,5-9,16H2;1H/t13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMVAZIHPXLYJN-ZOWNYOTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(CC2=CNC3=CC=CC=C32)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.